

Physical and chemical properties of high-purity Methyl Pentacosanoate.

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A Comprehensive Technical Guide to High-Purity Methyl Pentacosanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of high-purity **Methyl Pentacosanoate**. It includes key data, detailed experimental protocols for its characterization, and a visual representation of a typical analytical workflow.

Physicochemical Properties

Methyl Pentacosanoate is a saturated fatty acid methyl ester with the chemical formula C26H52O2.[1][2][3] It is also known as pentacosanoic acid, methyl ester.[2] High-purity **Methyl Pentacosanoate** is a white solid at room temperature and is often used as a standard in the analysis of total fatty acids.[2]

Quantitative Data Summary



Property	Value	Source
Molecular Formula	C26H52O2	[1][2][3]
Molecular Weight	396.69 g/mol	[2]
CAS Number	55373-89-2	[1][2][3]
Melting Point	59-62 °C	
Purity	≥98%	[2]
Appearance	White Solid	
Storage Temperature	2-8°C	_

Experimental Protocols

Accurate characterization of high-purity **Methyl Pentacosanoate** is essential for its application in research and development. The following section details the methodologies for determining its key physical and chemical properties.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- · Capillary tubes (one end sealed)
- Mortar and pestle (if sample is not a fine powder)
- Spatula

Procedure:

• Sample Preparation: Ensure the **Methyl Pentacosanoate** sample is completely dry. If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.



Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample
until a small amount of the solid enters the tube. Invert the tube and gently tap the sealed
end on a hard surface to pack the solid into the bottom. The packed sample height should be
2-3 mm.[4][5]

Measurement:

- Place the loaded capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a medium rate until the temperature is about 15-20°C below the expected melting point.
- Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.[6][7]
- Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
- Purity Assessment: A narrow melting range (0.5-1.0°C) is indicative of a high-purity compound.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for confirming the identity and purity of **Methyl Pentacosanoate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a non-polar or medium-polarity column)



- Helium carrier gas
- Autosampler or manual injection system

Sample Preparation (Esterification): If starting from pentacosanoic acid, it must first be converted to its methyl ester. A common method is acid-catalyzed esterification:

- Dissolve a small amount of the fatty acid in methanol.
- Add a catalytic amount of a strong acid (e.g., acetyl chloride in methanol to generate anhydrous HCl).
- Heat the mixture in a sealed vial at a controlled temperature (e.g., 80°C for 20 minutes).
- After cooling, extract the **Methyl Pentacosanoate** into an organic solvent like heptane.

GC-MS Parameters (Illustrative):

- Injector Temperature: 250°C
- Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 5°C/minute to 240°C and hold for 5 minutes.
- Carrier Gas Flow Rate: 1 mL/min (Helium)
- MS Transfer Line Temperature: 240°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: Scan from m/z 50 to 500

Data Analysis:

- The retention time of the major peak should correspond to that of a known standard of Methyl Pentacosanoate.
- The mass spectrum should exhibit the characteristic fragmentation pattern of a long-chain fatty acid methyl ester, including the molecular ion peak (M+) and fragments corresponding



to McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of **Methyl Pentacosanoate**.

Instrumentation:

- NMR spectrometer (e.g., 300 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃)

Sample Preparation:

- Dissolve a few milligrams of high-purity Methyl Pentacosanoate in approximately 0.5-0.7
 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

- The spectrum will show characteristic signals for the different proton environments in the molecule.
- ~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).[8]
- ~2.30 ppm (triplet, 2H): Protons on the carbon alpha to the carbonyl group (-CH₂-COO-).
- ~1.60 ppm (multiplet, 2H): Protons on the carbon beta to the carbonyl group.
- ~1.25 ppm (broad singlet, ~42H): Protons of the long methylene chain (-(CH₂)n-).
- ~0.88 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃).

¹³C NMR Spectroscopy:



- The spectrum will show distinct signals for each carbon atom in a unique chemical environment.
- ~174 ppm: Carbonyl carbon of the ester group (-COO-).
- ~51 ppm: Carbon of the methyl ester group (-OCH₃).
- ~34 ppm: Carbon alpha to the carbonyl group.
- ~22-32 ppm: Carbons of the long methylene chain.
- ~14 ppm: Terminal methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Methyl Pentacosanoate**.

Instrumentation:

• FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr pellet press).

Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

Expected Absorptions:

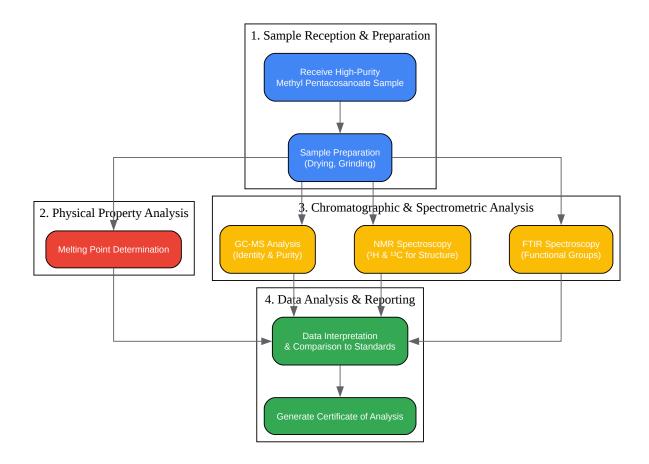
- ~2920 and ~2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups in the long alkyl chain.
- ~1740 cm⁻¹ (strong): C=O stretching vibration of the ester functional group.[9]
- ~1465 cm⁻¹ (medium): C-H bending vibration of the methylene groups.



• ~1170 cm⁻¹ (strong): C-O stretching vibration of the ester group.

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and analysis of highpurity **Methyl Pentacosanoate**. This process ensures the identity, purity, and structural integrity of the compound.



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